Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate

beta-amino acid constitutional isomer synthetic building block

Researchers designing peptide-based probes requiring serum stability often face rapid degradation with alpha-amino acid analogs. This beta-amino acid methyl ester directly addresses that challenge. - Confers ≥10-fold longer serum half-life vs. alpha-peptide counterparts, enabling robust in vivo studies. - 3,5-dimethoxy substitution provides a unique electronic profile for probing aromatic binding pockets; 98% HPLC purity eliminates pre-reaction purification. - Available in gram-to-kilogram scale; the methyl ester enables faster aminolysis (2-6 h at RT) versus the ethyl ester variant, streamlining multi-step synthesis.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Cat. No. B13509163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(CC(=O)OC)N)OC
InChIInChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3
InChIKeyILMPFVTZJSNUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate – Procurement-Ready Beta-Amino Acid Ester Building Block


Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate (CAS 752925-94-3) is a synthetic beta-amino acid methyl ester bearing a 3,5-dimethoxyphenyl substituent at the beta-carbon position. With a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol, it belongs to the class of beta-substituted beta-amino acid derivatives that have been claimed as selective LAT1/4F2hc transporter substrates for tumor-targeted chemotherapeutic applications . The compound is commercially available from multiple vendors at 98% HPLC purity in quantities ranging from gram to kilogram scale, with the (S)-enantiomer (CAS 1213575-23-5) and hydrochloride salt form (CAS 54503-19-4) also accessible .

Why Generic Beta-Amino Acid Ester Substitution Fails for Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate


Substituting this compound with a closely related beta-amino acid ester risks compromising critical structure-activity parameters. The 3,5-dimethoxy substitution pattern imparts a distinct electronic profile (net electron-donating with resonance stabilization) that differs fundamentally from the 3,4-dimethoxy or 4-methoxy analogs in both Hammett substituent constants and molecular topology . Furthermore, the beta-amino acid scaffold itself confers resistance to proteolytic degradation that alpha-amino acid analogs lack, a property essential for in vivo stability of peptide-derived therapeutics . Even the seemingly minor change from the methyl ester to the ethyl ester (CAS 383126-69-0) alters both the steric bulk at the terminus and the reactivity toward amidation or hydrolysis during downstream synthetic elaboration. Finally, the constitutional isomer methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate (CAS 1211513-34-6) places the amino group at the alpha-carbon, converting it from a beta-amino acid to an alpha-amino acid scaffold with different conformational preferences and metabolic stability .

Quantitative Differentiation Evidence for Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate


Regioisomeric Specificity: 3-Amino vs. 2-Amino Constitutional Isomer Differentiation

The target compound (3-amino regioisomer, CAS 752925-94-3) positions the amino group at the beta-carbon relative to the ester carbonyl, forming a beta-amino acid scaffold. Its constitutional isomer, methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate (CAS 1211513-34-6), places the amino group at the alpha-carbon, making it an alpha-amino acid ester. Beta-amino acids are documented to resist proteolytic cleavage by common proteases, whereas alpha-amino acid esters are readily hydrolyzed . This scaffold-level difference is binary: a compound is either a beta-amino acid or an alpha-amino acid; no intermediate exists. The 3-amino regioisomer also maintains a two-carbon spacer between the aromatic ring and the ester carbonyl, which affects conformational flexibility and receptor interactions differently than the one-carbon spacer in the 2-amino isomer .

beta-amino acid constitutional isomer synthetic building block proteolytic stability

Dimethoxy Substitution Pattern: 3,5- vs. 3,4-Dimethoxy Electronic and Steric Differentiation

The 3,5-dimethoxyphenyl group presents two methoxy substituents in a meta,meta-arrangement, generating a symmetric electron-donating effect. In contrast, the 3,4-dimethoxyphenyl analog has methoxy groups in meta and para positions, creating an asymmetric electronic distribution with a stronger net resonance-donating effect at the para position. The Hammett sigma_m value for OCH3 is approximately +0.12 (moderate electron-withdrawing inductive effect), while sigma_p is approximately -0.27 (strong electron-donating resonance effect) . Thus, the 3,5-substitution yields a net sigma_m + sigma_m effect, while 3,4-substitution yields sigma_m + sigma_p, resulting in a calculated difference in overall electronic character that affects aromatic ring reactivity, hydrogen-bonding capacity with biological targets, and metabolic oxidation susceptibility at available ring positions .

substituent effect Hammett constant drug design structure-activity relationship

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester Reactivity and Steric Profile

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate (MW 239.27) differs from its ethyl ester analog (CAS 383126-69-0, MW 253.30) by a single methylene unit. This difference affects both steric bulk at the ester terminus and reactivity toward nucleophilic acyl substitution. Methyl esters are generally more reactive toward aminolysis (amide bond formation) than ethyl esters due to reduced steric hindrance at the carbonyl carbon. In the context of the synthesis patent US 6,258,956 for 3-amino-3-aryl propanoates, methyl esters demonstrated clean conversion to amide products under mild conditions, whereas ethyl esters required longer reaction times or elevated temperatures to achieve comparable yields . This differential reactivity is critical for downstream peptide coupling or prodrug conjugation steps.

ester reactivity synthetic intermediate amidation deprotection

Salt Form Selection: Free Base vs. Hydrochloride Salt Physicochemical and Handling Properties

The target compound is available as the free base (CAS 752925-94-3) and as the hydrochloride salt (CAS 54503-19-4). The hydrochloride salt (MW 275.73, C12H17NO4·HCl) offers enhanced aqueous solubility and improved long-term storage stability compared to the free base. Vendor specifications indicate that the free base is stored long-term in a cool, dry place, while the hydrochloride salt form is generally more stable against amine oxidation and atmospheric CO2 absorption . For applications requiring dissolution in aqueous buffers (e.g., biological assays), the hydrochloride salt provides direct solubility without pH adjustment, whereas the free base requires acidification for complete dissolution .

salt form solubility stability formulation

Vendor Purity Benchmarking: 98% HPLC Purity as Procurement Specification

Commercial sourcing data confirms that methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is routinely supplied at 98% purity (HPLC) by multiple independent vendors including Leyan (Product No. 1594828) and ChemicalBook-listed suppliers . The (S)-enantiomer (CAS 1213575-23-5) is also available at 98% purity from Leyan (Product No. 1417827), enabling direct procurement of the chirally resolved form without additional separation . In contrast, close analogs such as the ethyl ester oxalate salt (CAS 1177323-83-9) are listed at 95% purity, and the free acid form (CAS 412925-58-7) has limited commercial availability with variable purity specifications .

purity specification quality control HPLC vendor comparison

LAT1 Transporter Targeting Potential: Beta-Substituted Beta-Amino Acid Class Evidence

The beta-substituted beta-amino acid chemotype, of which methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is a member, has been disclosed in patent literature (WO2016164770, assigned to Quadriga Biosciences) as a selective substrate for the LAT1/4F2hc (SLC7A5/SLC3A2) amino acid transporter, which is overexpressed in multiple aggressive tumor types including glioblastoma, pancreatic, and triple-negative breast cancers . The patent discloses that beta-substituted beta-amino acid derivatives exhibit rapid uptake and selective retention in LAT1-expressing tumors and demonstrate cytotoxicity toward several tumor types in vitro . While specific IC50 values for the methyl ester derivative of 3,5-dimethoxyphenyl are not publicly disclosed in the patent examples, the class-level data supports its utility as a synthetic intermediate en route to LAT1-targeted chemotherapeutic candidates .

LAT1 SLC7A5 tumor targeting amino acid transporter chemotherapy

Optimal Research and Industrial Application Scenarios for Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate


Synthesis of Proteolytically Stable Beta-Peptide Mimetics for Target Validation

Researchers designing peptide-based probes or inhibitors requiring resistance to serum proteases should select this compound as a beta-amino acid building block over alpha-amino acid ester analogs. The beta-amino acid scaffold confers documented proteolytic stability, with beta-peptides exhibiting >=10-fold longer half-lives in serum compared to alpha-peptide counterparts . The 3,5-dimethoxy substitution further provides a unique electronic signature for probing structure-activity relationships at aromatic binding pockets.

Development of LAT1-Targeted Tumor-Selective Prodrugs and Chemotherapeutic Agents

This compound serves as a key synthetic intermediate for constructing beta-substituted beta-amino acid derivatives claimed in the Quadriga Biosciences patent family (WO2016164770) as selective LAT1/4F2hc transporter substrates . Research groups engaged in tumor-targeted drug delivery or amino acid transporter biology should procure this specific regioisomer and substitution pattern to access the patented chemotype space, rather than using unsubstituted or mono-methoxy analogs that lack the requisite transporter affinity characteristics.

Multi-Step Synthetic Elaboration Requiring Controlled Ester Reactivity

For synthetic workflows involving sequential amidation, reduction, or coupling steps, the methyl ester form of this compound offers optimal reactivity compared to the ethyl ester analog. The methyl ester undergoes faster aminolysis under mild conditions (room temperature, 2-6 hours), while the ethyl ester requires prolonged reaction times or heating for comparable conversion . Procurement of the 98% HPLC purity grade from established vendors eliminates the need for pre-reaction purification, streamlining multi-step synthetic sequences.

Aqueous Biological Assay Development Requiring Defined Salt Form

When direct dissolution in aqueous buffer systems (pH 7.4 PBS, cell culture media) is required for biological testing, the hydrochloride salt form (CAS 54503-19-4) should be procured rather than the free base. The hydrochloride salt provides enhanced aqueous solubility without pH adjustment, ensuring accurate compound concentration in dose-response assays and eliminating DMSO-related solvent artifacts in cellular experiments .

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